Superior ADME and Physicochemical Profile of DHIQ-based PARP Inhibitors vs. Olaparib
A series of 3,4-dihydroisoquinol-1-one-4-carboxamides were directly compared to the FDA-approved PARP1/2 inhibitor Olaparib across a panel of ADME and physicochemical parameters. The DHIQ-based lead compound demonstrated clear, quantitative advantages, including a 42% lower molecular weight (394.44 vs. 678.99), enhanced hydrophilicity (LogD: 1.25 vs. 2.19), 3.7x greater stability in human plasma, and a 60% reduction in plasma protein binding [1]. These improvements directly correlate with better oral bioavailability and lower effective doses.
| Evidence Dimension | In Vitro ADME & Physicochemical Profile |
|---|---|
| Target Compound Data | MW: 394.44 g/mol; LogD (pH 7.4): 1.25; Human Plasma Stability (% after 3h): 98.6%; Human Plasma Protein Binding (% bound): 35.5% |
| Comparator Or Baseline | Olaparib (Comparator); MW: 678.99 g/mol; LogD (pH 7.4): 2.19; Human Plasma Stability (% after 3h): 26.6%; Human Plasma Protein Binding (% bound): 90.0% |
| Quantified Difference | MW: -42%; LogD: -0.94 (more hydrophilic); Plasma Stability: +3.7x; Protein Binding: -60% |
| Conditions | Data for lead compound 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one and Olaparib as reported in the referenced study [1]. |
Why This Matters
This head-to-head comparison provides direct, quantitative evidence that the DHIQ core enables a superior druglikeness profile, potentially reducing development risk and improving clinical viability compared to established scaffolds.
- [1] Ivanenkov, Y. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. J. Enzyme Inhib. Med. Chem., 36(1), 1968-1983. View Source
